
Pentatriacontadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentatriacontadiene is a semiochemical compound with the molecular formula C35H68. It is part of the antennal pheromones of certain insects, such as the parasitoid wasp Leptopilina, and plays a crucial role in chemical communication systems . This compound is involved in various biological processes, including mate attraction, chemical defense, and competition avoidance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentatriacontadiene typically involves the coupling of smaller hydrocarbon units under specific reaction conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds .
Chemical Reactions Analysis
Types of Reactions
Pentatriacontadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
Pentatriacontadiene has several scientific research applications, including:
Chemistry: Used as a model compound to study hydrocarbon reactions and mechanisms.
Mechanism of Action
Pentatriacontadiene exerts its effects through its role as a semiochemical. In insects, it is transferred between male and female antennae during courtship, eliciting receptiveness in females. The molecular targets include specific receptors on the antennae that recognize and bind to the compound, triggering a series of behavioral responses .
Comparison with Similar Compounds
Similar Compounds
Iridomyrmecin: Another semiochemical used by insects for defense and communication.
Cuticular Hydrocarbons: Compounds found on the cuticle of insects that play a role in chemical communication.
Uniqueness
Pentatriacontadiene is unique in its specific role in the antennal pheromones of certain parasitoid wasps. Unlike other semiochemicals, it is involved in both mate attraction and competition avoidance, highlighting its multifunctional nature .
Properties
CAS No. |
77046-54-9 |
|---|---|
Molecular Formula |
C35H68 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
pentatriaconta-1,3-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-35H2,2H3 |
InChI Key |
OOIVGQOUPUNUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



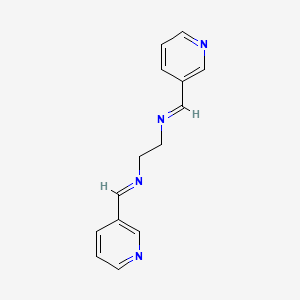

![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
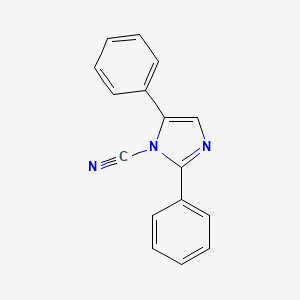
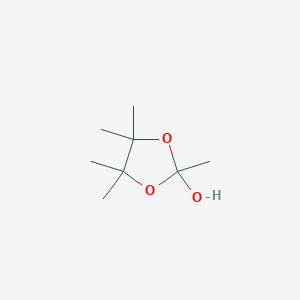
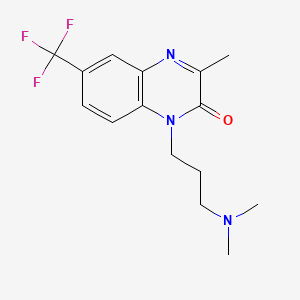
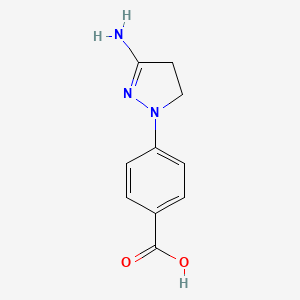
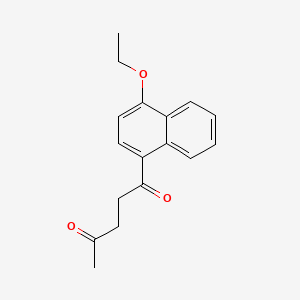
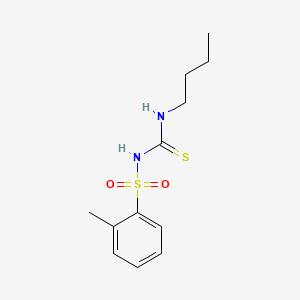
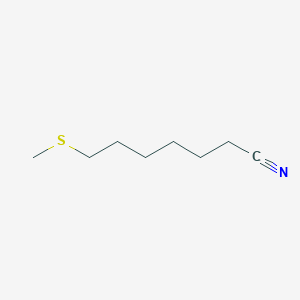


![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
